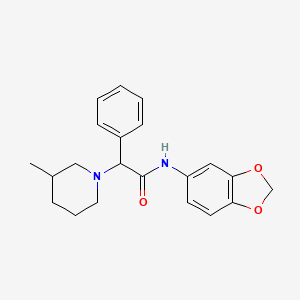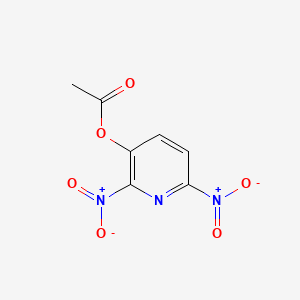![molecular formula C14H12N4O5S2 B1228751 3-nitro-N-[(3-sulfamoylanilino)-sulfanylidenemethyl]benzamide](/img/structure/B1228751.png)
3-nitro-N-[(3-sulfamoylanilino)-sulfanylidenemethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitro-N-[(3-sulfamoylanilino)-sulfanylidenemethyl]benzamide is a member of thioureas.
Applications De Recherche Scientifique
Inhibition of Carbonic Anhydrase Enzymes
3-Nitro-N-[(3-sulfamoylanilino)-sulfanylidenemethyl]benzamide and its derivatives have been studied for their potential as inhibitors of the carbonic anhydrase (CA) enzymes. These enzymes play a crucial role in various physiological processes, and their inhibition can have therapeutic applications. For instance, Ulus et al. (2013) synthesized novel acridine and bis acridine sulfonamides, related to the structure of this compound, and found them to be effective inhibitors of cytosolic carbonic anhydrase isoforms II and VII, with potential implications for treating conditions like glaucoma, epilepsy, and cancer (Ulus et al., 2013).
Antidiabetic and Antimicrobial Potential
Thakal et al. (2020) explored derivatives of this compound for their antidiabetic potential. They synthesized and evaluated a series of derivatives for their inhibitory action against α-glucosidase and α-amylase enzymes, finding significant antidiabetic potential. Additionally, some derivatives also demonstrated promising antimicrobial properties (Thakal, Singh, & Singh, 2020).
Crystal Structure Analysis
Understanding the crystal structure of chemical compounds like this compound is crucial for their application in drug design and other scientific endeavors. Saeed, Hussain, and Flörke (2008) conducted a study on the crystal structure of a similar compound, 2-Nitro-N-(4-nitrophenyl)benzamide, which provided insights into the molecular arrangement and interactions that are valuable for developing new compounds with enhanced properties (Saeed, Hussain, & Flörke, 2008).
Anion Binding Studies
The study of how certain compounds bind to anions can reveal their potential for various applications, including sensor development and environmental remediation. Ravikumar et al. (2010) investigated amide receptors based on a structure similar to this compound for their anion binding properties. This research provides a foundation for the development of new materials for sensing and capturing anions in various contexts (Ravikumar, Lakshminarayanan, & Ghosh, 2010).
Propriétés
Formule moléculaire |
C14H12N4O5S2 |
|---|---|
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
3-nitro-N-[(3-sulfamoylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H12N4O5S2/c15-25(22,23)12-6-2-4-10(8-12)16-14(24)17-13(19)9-3-1-5-11(7-9)18(20)21/h1-8H,(H2,15,22,23)(H2,16,17,19,24) |
Clé InChI |
IULSTWYXVCZOLW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=S)NC2=CC(=CC=C2)S(=O)(=O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-Bromo-2-methylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B1228669.png)



![4-hydroxy-3-[2-[6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]oxolan-2-one](/img/structure/B1228675.png)
![2-(Hexylamino)-1-[4-(phenylmethyl)-1-piperidinyl]ethanone](/img/structure/B1228676.png)
![1-Tert-butyl-3-[[(2-chlorophenyl)-oxomethyl]amino]thiourea](/img/structure/B1228677.png)
![N-[5-(phenylmethyl)-2-thiazolyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B1228680.png)


![N'-(4-nitrophenyl)-9-oxo-3-bicyclo[3.3.1]nonanecarbohydrazide](/img/structure/B1228689.png)

![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanyl-propyl]amino]-2-phenyl-benzoyl]amino]-4-methyl-pentanoate](/img/structure/B1228691.png)
